molecular formula C22H23ClFN3O B2359314 1-butyl-4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 912896-56-1

1-butyl-4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B2359314
CAS No.: 912896-56-1
M. Wt: 399.89
InChI Key: HGIPGZUEZNSJFH-UHFFFAOYSA-N
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Description

1-butyl-4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzimidazole core, followed by the introduction of the pyrrolidinone ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

1-butyl-4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-butyl-4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
  • 1-butyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
  • 1-butyl-4-[1-(2-chloro-6-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Uniqueness

1-butyl-4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

1-butyl-4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O/c1-2-3-11-26-13-15(12-21(26)28)22-25-19-9-4-5-10-20(19)27(22)14-16-17(23)7-6-8-18(16)24/h4-10,15H,2-3,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIPGZUEZNSJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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